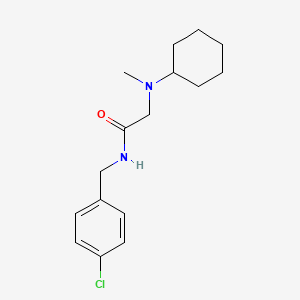
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
Overview
Description
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, also known as Mescaline, is a naturally occurring psychedelic substance found in several species of cactus plants. It has been used for centuries in traditional religious and spiritual practices, and more recently, in scientific research. In
Mechanism of Action
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action is not fully understood, but it is believed to involve changes in neural activity and connectivity in the brain.
Biochemical and Physiological Effects:
This compound produces a range of effects on perception, cognition, and emotion. It can induce altered states of consciousness, including visual hallucinations, synesthesia, and ego dissolution. It can also enhance creativity, empathy, and spiritual experiences. Physiologically, it can cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has several advantages for use in lab experiments, including its well-established psychoactive effects and its potential therapeutic uses. However, it also has several limitations, including the potential for adverse effects and the difficulty in controlling dosage and administration.
Future Directions
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine. One area of interest is in the development of new therapeutic applications, particularly for the treatment of psychiatric disorders. Another area of interest is in the study of the neural mechanisms underlying the psychoactive effects of this compound, including changes in neural activity and connectivity. Finally, there is a need for further research on the safety and potential adverse effects of this compound, particularly in the context of clinical use.
Conclusion:
In conclusion, this compound is a fascinating substance with a long history of use in traditional religious and spiritual practices, as well as in scientific research. It has potential therapeutic uses and can induce altered states of consciousness and enhance creativity and spiritual experiences. However, it also has limitations and potential adverse effects that must be carefully considered. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has been studied extensively for its psychoactive properties and potential therapeutic uses. It has been used in studies on perception, cognition, and consciousness, as well as in the treatment of psychiatric disorders such as depression, anxiety, and addiction. This compound has also been studied for its potential to enhance creativity and spiritual experiences.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-21-16-7-5-14(6-8-16)9-10-20-13-15-11-17(22-2)19(24-4)18(12-15)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOLFVSTDUIXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-di-tert-butyl-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4691348.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4691360.png)
![3-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acrylamide](/img/structure/B4691366.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4691373.png)
![(4-bromo-2-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4691374.png)
![2-(3-chlorophenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4691395.png)
![2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide](/img/structure/B4691404.png)
![1-methyl-N-(3-methylbutyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4691426.png)
![N-(3,4-dichlorophenyl)-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B4691436.png)
![3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4691443.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4691449.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4691453.png)
